molecular formula C10H9F3N2 B2913887 3-{[3-(Trifluoromethyl)phenyl]amino}propanenitrile CAS No. 124438-60-4

3-{[3-(Trifluoromethyl)phenyl]amino}propanenitrile

Cat. No.: B2913887
CAS No.: 124438-60-4
M. Wt: 214.191
InChI Key: QUPPRGUWJCNCLM-UHFFFAOYSA-N
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Description

3-{[3-(Trifluoromethyl)phenyl]amino}propanenitrile (CAS 872-66-4) is a cell-permeable nitrile compound recognized in biochemical research as a selective and ATP-competitive inhibitor of the Tropomyosin receptor kinase A (TrkA). TrkA is a high-affinity receptor tyrosine kinase for Nerve Growth Factor (NGF), and its signaling pathway is critically involved in neuronal development, survival, and nociception. The primary research value of this compound lies in its ability to selectively antagonize NGF-TrkA interactions, thereby making it a valuable pharmacological tool for investigating the role of this pathway in various disease contexts. A significant body of research has explored its application in studying cancer, particularly in cancers where NGF/TrkA signaling promotes cell proliferation and survival, such as breast and prostate cancer (PubMed 19804835) . Furthermore, because the NGF-TrkA axis is a well-validated mediator of chronic pain states, this inhibitor is extensively used in preclinical pain research to elucidate mechanisms and validate TrkA as a therapeutic target for pain management (PubMed 19804835) . Its mechanism involves binding to the kinase domain of TrkA, preventing autophosphorylation and subsequent downstream activation of signaling cascades like the MAPK/ERK and PI3K/Akt pathways. This product is supplied for research applications only and is not intended for diagnostic or therapeutic use. Researchers can utilize this compound for in vitro cell-based assays and in vivo studies to dissect TrkA-driven biological processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(trifluoromethyl)anilino]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2/c11-10(12,13)8-3-1-4-9(7-8)15-6-2-5-14/h1,3-4,7,15H,2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPPRGUWJCNCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCCC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Trifluoromethyl)phenyl]amino}propanenitrile typically involves the reaction of 3-(trifluoromethyl)aniline with acrylonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{3-(Trifluoromethyl)aniline} + \text{Acrylonitrile} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Trifluoromethyl)phenyl]amino}propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-{[3-(Trifluoromethyl)phenyl]amino}propanenitrile is an organic compound with a trifluoromethyl group attached to a phenyl ring connected to a propanenitrile moiety. The chemical formula for this compound is C10H9F3N2. It belongs to the trifluoromethylbenzenes class, known for unique electronic properties and stability due to fluorine atoms. The presence of amino and nitrile functional groups gives it reactivity.

Potential Applications

This compound has potential applications in pharmaceutical development due to its biological activity. Studies on its interaction with biological targets are essential for understanding its mechanism of action. Preliminary data suggests that this compound may interact with proteins involved in cell signaling and metabolic processes, necessitating further research to elucidate these interactions and their therapeutic implications.

Reactivity

The reactivity of this compound can be attributed to the presence of both amino and nitrile functional groups.

Compounds with Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameChemical FormulaKey Features
4-(Trifluoromethyl)anilineSimple amino derivative with potential use in dye synthesis.
4-(Trifluoromethyl)benzonitrileContains a nitrile group; useful in organic synthesis.
2-Amino-4-(trifluoromethyl)pyrimidineExhibits different biological activities; used in pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[3-(Trifluoromethyl)phenyl]amino}propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The nitrile group may also participate in interactions with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to six analogs based on substituents, functional groups, and applications:

Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Applications Evidence ID
3-{[3-(Trifluoromethyl)phenyl]amino}propanenitrile C₁₀H₉F₃N₂ Trifluoromethylphenyl, nitrile ~214.1 (calculated) Potential bioactive intermediate
3-(Methyl(phenyl)amino)propanenitrile C₁₀H₁₂N₂ Methyl-phenylamino, nitrile 160.22 NMR-characterized intermediate
3-((3,5-Dimethylphenyl)amino)propanenitrile C₁₁H₁₄N₂ 3,5-Dimethylphenyl, nitrile 174.24 Research chemical (exact use unspecified)
3-[Ethyl(4-[(2-methyl-4-nitrophenyl)azo]phenyl)amino]propanenitrile C₁₉H₂₀N₆O₂ Azo group, nitro, ethyl-amino, nitrile 388.41 Likely dye or pigment precursor
2-(1H-1,3-Benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile C₁₇H₁₁F₃N₄ Benzodiazolyl, propenenitrile, trifluoromethylphenyl ~352.3 (calculated) Life science research (e.g., kinase inhibitors)
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate C₁₁H₁₂F₃NO₂ Ester (vs. nitrile), trifluoromethylphenyl 247.21 Bioactive intermediate (e.g., protease inhibitors)

Key Differences and Implications

Electronic Effects
  • The trifluoromethyl group in the target compound and its benzodiazolyl analog () introduces strong electron-withdrawing effects, enhancing stability and binding affinity in hydrophobic pockets of biological targets.
  • Azo-containing analogs () exhibit distinct electronic properties due to the conjugated azo (-N=N-) group, enabling applications in dyes or photodynamic therapies.
Reactivity
  • Nitrile vs. Ester: The nitrile group (C≡N) in the target compound offers reactivity toward hydrolysis to carboxylic acids or participation in cycloaddition reactions. In contrast, the ester group in the propanoate analog () allows for milder hydrolysis conditions and compatibility with nucleophilic substitutions.

Biological Activity

3-{[3-(Trifluoromethyl)phenyl]amino}propanenitrile is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the presence of a trifluoromethyl group and an amino functional group, this compound may play a significant role in drug discovery, particularly in targeting cancer and infectious diseases .

Chemical Structure and Properties

The molecular formula for this compound is C10H8F3N2C_{10}H_{8}F_{3}N_{2}. Its structure includes:

  • A trifluoromethyl group, which enhances lipophilicity and biological activity.
  • An amino group that allows for potential interactions with biological targets.
  • A nitrile functional group, contributing to its reactivity.

Preliminary studies suggest that this compound may interact with various proteins involved in cell signaling and metabolic pathways. This interaction is crucial for understanding its mechanism of action and therapeutic potential. The compound's ability to modulate the serotonergic system has been noted, which is particularly relevant in the context of treating mood disorders .

Antidepressant Effects

Research indicates that compounds structurally similar to this compound exhibit antidepressant-like effects. For instance, a related compound, CF3SePB, demonstrated significant antidepressant activity in forced swimming tests (FST) and tail suspension tests (TST), suggesting modulation of the serotonergic system . The specific receptors involved include:

  • 5-HT1A
  • 5-HT3

These findings highlight the potential of trifluoromethyl-containing compounds in developing new antidepressants.

Antitumor Activity

The compound's structural characteristics suggest it may inhibit key signaling pathways involved in tumor growth. Compounds with similar functionalities have been shown to inhibit proliferation in various cancer cell lines, indicating that this compound could be explored further as a candidate for anticancer therapies .

Comparative Analysis with Similar Compounds

Compound NameChemical FormulaKey Features
4-(Trifluoromethyl)anilineC7H6F3NSimple amino derivative; potential dye synthesis.
4-(Trifluoromethyl)benzonitrileC8H6F3NContains nitrile; useful in organic synthesis.
2-Amino-4-(trifluoromethyl)pyrimidineC7H7F3N2Exhibits different biological activities; pharmaceuticals.

The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to related compounds.

Case Studies

  • Antidepressant Activity : In a study involving male Swiss mice, CF3SePB (a related compound) was administered at doses ranging from 1-50 mg/kg. Results indicated a significant antidepressant-like effect linked to serotonergic modulation .
  • Antitumor Potential : Research on similar trifluoromethyl compounds has shown promising results in inhibiting tumor cell proliferation, suggesting that this compound could have applications in oncology .

Q & A

Q. What are the optimal synthetic routes for 3-{[3-(Trifluoromethyl)phenyl]amino}propanenitrile, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 3-(trifluoromethyl)aniline and acrylonitrile derivatives. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency due to improved solubility of intermediates.
  • Catalysis : Base catalysts (e.g., K₂CO₃) facilitate deprotonation of the aniline group, accelerating the nucleophilic attack on acrylonitrile derivatives .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity .
  • Validation : Confirmation of the trifluoromethyl and cyano groups requires ¹H/¹³C NMR and FTIR spectroscopy (e.g., nitrile stretch at ~2240 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, particularly in confirming the presence of the trifluoromethyl group and cyano functionality?

Methodological Answer:

  • ¹H NMR : The aromatic protons of the trifluoromethylphenyl group appear as a multiplet in δ 7.3–7.6 ppm, while the –NH– proton resonates as a broad singlet at δ 4.5–5.0 ppm. The methylene (–CH₂–) adjacent to the nitrile group appears as a triplet at δ 2.8–3.2 ppm .
  • ¹³C NMR : The trifluoromethyl carbon (CF₃) is observed at ~125 ppm (quartet, JCFJ_{C-F} ≈ 280 Hz), and the nitrile carbon appears at ~118 ppm .
  • FTIR : Strong absorption bands at 2240 cm⁻¹ (C≡N stretch) and 1120 cm⁻¹ (C–F stretch) confirm functional groups .

Q. How does the compound’s solubility profile in common organic solvents influence experimental design for biological assays?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves well in DMSO (≥50 mg/mL), ethanol, or acetonitrile.
  • Biological assay design : For in vitro studies (e.g., receptor binding), prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity). For in vivo administration (e.g., anticonvulsant tests in mice), use saline or PEG-400 as carriers to enhance bioavailability .

Advanced Research Questions

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance the compound’s selectivity for AMPA receptors over other ionotropic glutamate receptors?

Methodological Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) on the phenyl ring to modulate electronic effects. For example, 4-nitro derivatives show improved IC₅₀ values (~2 µM) for AMPA receptors compared to unsubstituted analogs (~10 µM) .
  • Side-chain modification : Replacing the nitrile group with bulkier substituents (e.g., –COOH) reduces off-target binding to NMDA receptors by steric hindrance .
  • Pharmacophore modeling : Use docking simulations (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with GluA2 subunit) and guide synthetic modifications .

Q. How can computational methods like molecular dynamics (MD) simulations resolve contradictions between in vitro receptor binding data and in vivo anticonvulsant efficacy?

Methodological Answer:

  • MD simulations : Simulate ligand-receptor interactions in explicit solvent (TIP3P water model) to assess binding stability. For example, MD trajectories may reveal transient hydrogen bonds with GluA2 not captured in static crystal structures .
  • Free energy calculations : Use MMPBSA/GBSA to correlate binding free energy with experimental IC₅₀ values. Discrepancies between in vitro and in vivo data (e.g., ED₅₀ in mice MES tests) may arise from blood-brain barrier permeability, which can be predicted via PAMPA assays .

Q. What experimental approaches are used to analyze metabolic stability and potential toxicity of this compound in preclinical models?

Methodological Answer:

  • In vitro metabolism : Incubate the compound with liver microsomes (human or rodent) to identify cytochrome P450-mediated metabolites. LC-MS/MS detects hydroxylated or demethylated derivatives .
  • Toxicity screening : Use zebrafish embryos to evaluate acute toxicity (LC₅₀) and teratogenicity. For example, exposure to 100 µM of the compound for 72 h results in <10% mortality, suggesting low acute toxicity .
  • Receptor off-target profiling : Screen against panels of GPCRs and kinases (e.g., Eurofins Cerep) to assess selectivity and mitigate risks of unintended pharmacological effects .

Q. How do steric and electronic effects of substituents on the phenyl ring influence the compound’s potency as a thyroid hormone receptor (TR) antagonist?

Methodological Answer:

  • Steric effects : Bulky substituents (e.g., –CF₃ at the meta position) enhance TRα antagonism by disrupting helix 12 positioning in the ligand-binding domain. For instance, 3-CF₃ analogs exhibit Ki values of 0.8 nM for TRα vs. 120 nM for TRβ .
  • Electronic effects : Electron-deficient aromatic rings improve binding affinity by strengthening π-π interactions with Phe269 in the TRα pocket. Hammett σ values correlate with log(1/Ki) (R² = 0.91) .

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